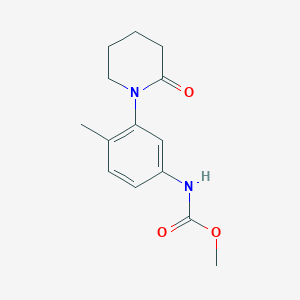

Methyl (4-methyl-3-(2-oxopiperidin-1-yl)phenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, piperidine derivatives, which are key components in the structure of the requested compound, play a significant role in the pharmaceutical industry . The synthesis of these derivatives often involves intra- and intermolecular reactions .Applications De Recherche Scientifique

Biological Monitoring and Environmental Impact

- A study on phenmedipham, chemically related to Methyl (4-methyl-3-(2-oxopiperidin-1-yl)phenyl)carbamate, discusses its metabolism and detection in the urine of workers exposed to this herbicide. It highlights the importance of monitoring exposure to such chemicals in occupational settings (Schettgen, Weiss, & Angerer, 2001).

Antitumor Activity

- Research on carbamate analogues of amsacrine, which may share structural similarities with this compound, reveals their cytotoxicity towards non-cycling cells and interaction with topoisomerase IIα and IIβ, suggesting potential in cancer therapy (Turnbull et al., 1999).

Green Chemistry Approaches

- A study on the synthesis of Methyl N-phenyl carbamate from aniline using methyl formate emphasizes the significance of green chemistry methods. This research could inform environmentally friendly approaches to producing similar compounds (Yalfani et al., 2015).

Mechanisms of Toxicity and Protection

- An investigation into 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis in cellular models of Parkinson's Disease explores the mechanisms of toxicity and potential protective strategies. This research could shed light on the cellular effects of structurally related compounds (Kalivendi et al., 2003).

Synthesis and Chemical Transformations

- The synthesis of methyl [4-(oxoacetyl)phenyl]carbamate and its transformations into various bioactive molecules demonstrate the versatility and potential of this compound in drug development and chemical synthesis (Velikorodov & Shustova, 2017).

Propriétés

IUPAC Name |

methyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-10-6-7-11(15-14(18)19-2)9-12(10)16-8-4-3-5-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAUYCJMMDOXFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC)N2CCCCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one](/img/structure/B2614777.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2614782.png)

![5-Fluoro-6-methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2614790.png)

![N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2614793.png)

![2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2614796.png)

![4-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2614799.png)